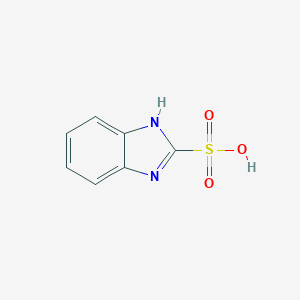

1H-Benzimidazole-2-sulfonic acid

Descripción

Significance within Heterocyclic Chemistry

Benzimidazole (B57391) and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide recurrence in bioactive compounds. nih.gov The benzimidazole moiety is a cornerstone for numerous heterocyclic scaffolds that are integral to the function of essential biological molecules. nih.gov These compounds are known to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The inclusion of a sulfonic acid group, as seen in 1H-benzimidazole-2-sulfonic acid, can enhance aqueous solubility and introduce new possibilities for biological interactions and applications.

Evolution and Historical Context of Benzimidazole Sulfonic Acids

The study of benzimidazole derivatives has a rich history, with their therapeutic potential being recognized as early as 1944. mdpi.com A significant milestone in the development of benzimidazole sulfonic acids was the discovery of 2-phenyl-1H-benzimidazole-5-sulfonic acid in 1933, which was identified as a UV filter. mdpi.com This discovery paved the way for the synthesis and design of numerous other benzimidazole-based compounds for use in sunscreens and cosmetics. mdpi.comgoogle.com The synthesis of this compound itself can be achieved through methods like the oxidation of 1H-benzimidazole-2-thiol. chemicalbook.comnih.gov

Overview of Research Trajectories and Current State of Knowledge

Current research on this compound and its derivatives is multifaceted. A significant area of investigation is its potential as an antibacterial agent. chemicalbook.com It is also explored as a versatile reactant in the synthesis of other complex molecules with potential therapeutic applications, such as antitrichinellosis agents. chemicalbook.comnih.gov Furthermore, its derivatives have been studied for their anticancer and antiviral properties. The compound's ability to act as a glutamate (B1630785) racemase inhibitor makes it a promising candidate for the development of new antibacterial drugs. chemicalbook.com

Scope and Objectives of the Research Compendium

This compendium aims to provide a thorough and focused overview of the chemical compound this compound. The subsequent sections will delve into its synthesis, spectroscopic properties, and reactivity. The applications of this compound in coordination chemistry, catalysis, and materials science will also be explored, supported by detailed research findings and data tables.

Properties and Synthesis

The chemical and physical properties of this compound are fundamental to its application and reactivity.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₃S nih.gov |

| Molecular Weight | 198.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 40828-54-4 nih.gov |

| Melting Point | 116-119 °C chemicalbook.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | ≥98% scbt.com |

This table contains data sourced from multiple references.

A common method for the synthesis of this compound involves the oxidation of 1H-benzimidazole-2-thiol. chemicalbook.comnih.gov One reported procedure utilizes potassium permanganate (B83412) in a sodium hydroxide (B78521) solution for this oxidation step. nih.gov Another method describes the use of hydrogen peroxide in the presence of potassium hydroxide. chemicalbook.com

Spectroscopic and Reactivity Analysis

Spectroscopic techniques are crucial for the characterization of this compound. Infrared (IR) spectroscopy, as well as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, are standard methods used to confirm the structure of synthesized benzimidazole derivatives. mdpi.com Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. nih.gov

The reactivity of this compound is largely dictated by the functional groups present. The sulfonic acid group is acidic, while the imidazole (B134444) ring possesses both acidic and basic properties. nih.gov This allows the molecule to participate in a variety of chemical reactions. For instance, it can be converted to its corresponding hydrazine (B178648) derivative by refluxing with hydrazine hydrate (B1144303), which then serves as a precursor for the synthesis of hydrazones with potential biological activities. nih.gov

Applications in Research

The unique properties of this compound have led to its investigation in several areas of chemical research.

Coordination Chemistry

The benzimidazole nucleus, with its nitrogen atoms, is an excellent ligand for forming coordination compounds with various metal ions. mdpi.comresearchgate.net While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided results, the broader class of benzimidazole derivatives is known to form complexes with metals like zinc and lanthanides. mdpi.comresearchgate.net These coordination compounds are of interest for their potential applications in areas such as catalysis and materials science.

Catalysis

The acidic nature of the sulfonic acid group in this compound suggests its potential use as an acid catalyst in organic reactions. While direct catalytic applications of this specific compound were not highlighted in the search results, related benzimidazole derivatives have been explored in catalysis. For example, a manganese(I) complex with a tridentate NNS ligand has been used to catalyze the synthesis of substituted benzimidazoles. organic-chemistry.org

Materials Science

Benzimidazole derivatives have found applications in materials science, particularly as UV-protective agents. mdpi.com The sulfonic acid group enhances water solubility, a desirable property for applications in sunscreens and other cosmetic formulations. google.com The structural backbone of benzimidazole provides good photostability, which is crucial for materials designed to absorb UV radiation. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1H-benzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXQTTKUYBEZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364463 | |

| Record name | 1H-Benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40828-54-4 | |

| Record name | 1H-Benzimidazole-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40828-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-2-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1h Benzimidazole 2 Sulfonic Acid

Established Synthetic Routes

The synthesis of 1H-Benzimidazole-2-sulfonic acid is well-documented, with several reliable methods available to chemists. These routes primarily involve either the transformation of a pre-existing benzimidazole (B57391) structure or the simultaneous formation and functionalization of the benzimidazole ring.

Oxidation of 1H-Benzimidazole-2-thiol

A common and effective method for the preparation of this compound involves the oxidation of 1H-Benzimidazole-2-thiol. This precursor, a sulfur-containing benzimidazole derivative, can be readily converted to the desired sulfonic acid through the use of strong oxidizing agents.

The oxidation of 1H-Benzimidazole-2-thiol using potassium permanganate (B83412) in an alkaline solution is a frequently employed synthetic strategy. nih.gov In this reaction, the thiol is typically dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521), and then treated with a solution of potassium permanganate. nih.gov The reaction mixture is often heated to facilitate the oxidation process. nih.gov The strong oxidizing power of the permanganate ion in the alkaline medium effectively converts the thiol group at the 2-position of the benzimidazole ring into a sulfonic acid group. nih.gov Following the reaction, the manganese dioxide byproduct is removed by filtration, and the desired this compound is precipitated by acidifying the filtrate. nih.gov

Reaction Conditions for Potassium Permanganate Oxidation

| Starting Material | Oxidizing Agent | Medium | Temperature | Key Steps |

|---|

Sulfonation Reactions

Another major pathway to this compound and its derivatives involves the direct introduction of a sulfonic acid group onto a benzimidazole ring system through sulfonation. This can be achieved using various sulfonating agents and can be applied to pre-formed benzimidazole compounds or integrated into a one-pot synthesis.

The direct sulfonation of 2-aryl-1H-benzimidazoles can be accomplished using strong sulfonating agents like concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). mdpi.comgoogle.com This method is particularly relevant for producing derivatives of this compound where a substituent is present at the 2-position. The pre-formed 2-aryl-1H-benzimidazole is treated with the sulfonating agent, often at elevated temperatures, to promote the electrophilic aromatic substitution of a sulfonic acid group onto the benzimidazole ring. mdpi.com While this method can yield mono- or polysulfonated products, controlling the reaction conditions is crucial to achieve the desired degree of sulfonation. mdpi.com

Chlorosulfonic acid is another powerful reagent used for the sulfonation of benzimidazoles. mdpi.com The reaction of a 2-aryl-1H-benzimidazole with chlorosulfonic acid leads to the formation of the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid. mdpi.comstackexchange.com This method can be advantageous in certain synthetic schemes, although it requires careful handling due to the corrosive and reactive nature of chlorosulfonic acid. stackexchange.comnih.gov The evolution of hydrogen chloride gas during the reaction also necessitates appropriate experimental setups. mdpi.com

To streamline the synthesis, single-stage procedures that combine the condensation reaction to form the benzimidazole ring with the sulfonation step have been developed. mdpi.com In a typical one-pot method, a carboxylic acid derivative and an o-phenylenediamine (B120857) are reacted in the presence of sulfuric acid. mdpi.com The sulfuric acid acts as both a condensing agent to facilitate the cyclization and as a sulfonating agent. mdpi.com This approach is often heated to high temperatures to drive both the condensation and sulfonation reactions, offering a more efficient route to sulfonated benzimidazoles. mdpi.com

Comparison of Sulfonation Methods

| Method | Sulfonating Agent | Substrate | Key Features |

|---|---|---|---|

| Direct Sulfonation | Sulfuric Acid / Oleum | 2-Aryl-1H-benzimidazole | Can lead to mono- or polysulfonated products. mdpi.comgoogle.com |

| Chlorosulfonic Acid Mediation | Chlorosulfonic Acid | 2-Aryl-1H-benzimidazole | Forms a sulfonyl chloride intermediate. mdpi.comstackexchange.com |

Advanced and Novel Synthetic Approaches

Recent advancements in organic synthesis have paved the way for more sophisticated methods for preparing benzimidazole derivatives. While direct, one-pot catalytic synthesis of this compound from basic precursors like o-phenylenediamine is not yet widely established in the literature, modern approaches have focused on improving the efficiency and environmental footprint of the classical route, which proceeds via the oxidation of 1H-benzimidazole-2-thiol.

The concept of one-pot synthesis, which combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. While a direct one-pot synthesis of this compound from o-phenylenediamine is a key research goal, current literature points towards multi-step one-pot syntheses that start from more complex precursors.

Many one-pot syntheses focus on creating other 2-substituted benzimidazoles, typically through the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. rsc.orgnih.govresearchgate.netdoi.org For instance, a one-pot, two-catalyst system using CeCl₃·7H₂O and CuI has been developed for the efficient synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. nih.govresearchgate.net These established one-pot methodologies for the benzimidazole core suggest a potential, though not yet realized, pathway where a suitable sulfur-containing one-carbon source could be employed to directly yield the target sulfonic acid.

A more practical, near-term one-pot strategy involves the synthesis of 1H-benzimidazole-2-thiol followed by its in situ oxidation to the desired sulfonic acid. This approach would streamline the classical two-step process into a single, more efficient operation.

Catalysis is central to modern organic synthesis, offering pathways with higher yields, milder reaction conditions, and greater selectivity. For benzimidazole synthesis, both solid acid and transition metal catalysts have been extensively explored, primarily for derivatives other than the 2-sulfonic acid.

Heterogeneous solid acid catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and often lower environmental impact compared to homogeneous acid catalysts. A variety of solid acids have proven effective in synthesizing the benzimidazole scaffold.

Recent studies have demonstrated the use of alumina-methanesulfonic acid (AMA) under microwave irradiation researchgate.net and polymeric-based solid acids like [PVP-SO₃H]HSO₄ for the synthesis of 2-substituted benzimidazoles. rsc.org Other successful solid acid catalysts include alumina-sulfuric acid, ZrO₂–Al₂O₃, and sulfonic acid-functionalized silica (B1680970) (SBA-15-Ph-PrSO₃H). rsc.org These catalysts are typically used in the condensation reaction between o-phenylenediamine and aldehydes or carboxylic acids. Their application in a direct sulfonation reaction at the C2 position of a pre-formed benzimidazole or in a one-pot reaction with a sulfonating agent represents a promising area for future research.

Table 1: Examples of Solid Acid Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

| Alumina-methanesulfonic acid (AMA) | o-Phenylenediamine, Carboxylic acids | Microwave | Good to Excellent | researchgate.net |

| [PVP-SO₃H]HSO₄ | o-Phenylenediamine, Aldehydes | EtOH, RT or Solvent-free, 80°C | Excellent | rsc.org |

| Alumina-sulfuric acid | o-Phenylenediamines, Aromatic aldehydes | Mild conditions | Good to Excellent | rsc.org |

| ZrO₂–Al₂O₃ | o-Phenylenediamines, Aldehydes | Thermal | Good | rsc.org |

| SBA-15-Ph-PrSO₃H | Benzene-1,2-diamine, Aldehydes | Aqueous medium | High | rsc.org |

Transition metal catalysts, including those based on iron, copper, nickel, and palladium, have been instrumental in developing novel routes to benzimidazoles. researchgate.netnih.gov These methods often involve C-H activation or dehydrogenative coupling, enabling the use of alternative starting materials. For example, iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines has been reported for the synthesis of 1,2-disubstituted benzimidazoles. researchgate.net Similarly, a CeCl₃·7H₂O-CuI catalytic system facilitates the one-pot synthesis of 2-substituted benzimidazoles. nih.govresearchgate.net

While these methods are powerful for creating C-C or C-N bonds at the C2 position, their adaptation for direct C-S bond formation to create a sulfonic acid is a complex challenge. A potential, though speculative, route could involve the direct C-H sulfonylation of the benzimidazole ring. Research on other N-heteroaromatics has shown that direct C-H sulfonylation is possible using photoredox catalysis with sulfinate salts, suggesting a possible future direction for the synthesis of this compound. rsc.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. frontiersin.org For the synthesis of this compound, green approaches primarily focus on improving the traditional oxidation step of 1H-benzimidazole-2-thiol.

The classical oxidation using potassium permanganate generates significant manganese dioxide waste. nih.gov Greener alternatives that offer high efficiency and cleaner reaction profiles are therefore highly desirable. One such method is the use of Oxone® (potassium peroxymonosulfate) in a biphasic system of CH₃CN-H₂O with NaHCO₃. This system efficiently converts various thiols to their corresponding sulfonic acids under mild conditions, often at room temperature, with good to excellent yields. researchgate.net Another approach involves aerobic, metal-free oxidation, where oxygen from the air serves as the terminal oxidant, catalyzed by nitrogen oxides generated in situ from ammonium (B1175870) nitrate. rsc.org

Furthermore, the use of hydrogen peroxide as an oxidant is a key green strategy, as its only byproduct is water. acs.orgnih.gov Modeling studies have detailed the oxidation pathway from a thiol to a sulfonic acid using hydrogen peroxide, providing a theoretical foundation for developing cleaner, H₂O₂-based oxidation protocols for 1H-benzimidazole-2-thiol. acs.orgnih.gov

Table 2: Comparison of Oxidizing Agents for Thiol to Sulfonic Acid Conversion

| Oxidizing System | Key Advantages | Reference |

| Potassium Permanganate (KMnO₄) | Traditional, effective | nih.gov |

| Superoxide Ion (KO₂) | Direct oxidation | koreascience.kr |

| Oxone® / NaHCO₃ | Mild conditions, high yields, simple procedure | researchgate.net |

| NH₄NO₃ / O₂ (aerobic) | Metal-free, uses air as terminal oxidant | rsc.org |

| Hydrogen Peroxide (H₂O₂) | Clean byproduct (water) | acs.orgnih.gov |

Catalytic Approaches in Synthesis

Challenges and Optimization in Synthetic Processes

Despite the various synthetic routes, challenges remain in the synthesis of this compound. In direct sulfonation approaches, such as those attempted on related aryl benzimidazoles using chlorosulfonic acid or oleum, a significant challenge is the formation of undesired byproducts like disulfonic acids, which can be difficult to separate from the target monosulfonated product. mdpi.com The use of harsh reagents like chlorosulfonic acid also necessitates specialized, corrosion-resistant equipment and presents recycling difficulties for the resulting chloride-containing sulfuric acid waste. mdpi.com

In the more common pathway involving the oxidation of 1H-benzimidazole-2-thiol, the primary challenge is achieving complete and selective oxidation to the sulfonic acid without side reactions or decomposition of the benzimidazole ring. The oxidation proceeds through sulfenic (RSOH) and sulfinic (RSO₂H) acid intermediates. acs.org Controlling the reaction to prevent it from stopping at these intermediate stages is crucial for achieving a high yield of the final sulfonic acid. Over-oxidation can also lead to ring cleavage under harsh conditions.

Optimization of this process involves careful selection of the oxidizing agent, solvent, temperature, and reaction time. Green oxidants like Oxone® and hydrogen peroxide under controlled conditions offer a pathway to higher selectivity and yield while minimizing hazardous waste. researchgate.netacs.org The development of catalytic systems that can efficiently and selectively perform this transformation under mild conditions remains a key area for process optimization.

Formation of Polysulfonated Byproducts

The synthesis of benzimidazole sulfonic acids is often complicated by the formation of polysulfonated byproducts. During the sulfonation of a benzimidazole core, the reaction can yield not only the desired monosulfonated product but also disulfonic acids. mdpi.com For instance, in the synthesis of 2-phenylbenzimidazole-5-sulfonic acid, the sulfonation step is considered problematic as it can produce isomeric sulfonic acids and other secondary components that are difficult to separate. google.comgoogle.com The use of chlorosulfonic acid in industrial settings is particularly challenging as it can lead to the formation of these hard-to-separate benzimidazole disulfonic acids. mdpi.com Similarly, the synthesis of related compounds can be contaminated with byproducts like 2-phenylbenzimidazoledisulfonic acid. mdpi.com

Separation and Purification Challenges

A significant challenge in the synthesis of this compound and its derivatives is the separation of the target compound from unwanted byproducts. The sulfonation reaction can produce a mixture of isomers, such as benzimidazole-4-sulfonic acid, alongside the desired product. chemicalbook.com These isomeric sulfonic acids are often difficult, if not impossible, to separate from one another using standard purification techniques, which complicates the isolation of a pure product. google.comgoogle.com This issue is a critical bottleneck, as the presence of isomers and other secondary components affects product purity and yield. google.com In some cases, byproducts such as 1-benzyl-2-phenyl-benzimidazole may also form, which are also challenging to remove. google.com

Industrial Feasibility and Scalability Considerations

Scaling the synthesis of benzimidazole sulfonic acids for industrial production presents several feasibility challenges. The choice of reagents is a primary concern; for example, while chlorosulfonic acid can be used for sulfonation, it is also highly reactive and can lead to unwanted byproducts. mdpi.comyoutube.com An alternative, activated sulfuric acid with oleum, is often preferred in industrial applications because it avoids the evolution of hydrogen chloride gas, which would require specialized equipment for pressure regulation and disposal. mdpi.com

Other synthetic routes present their own scalability issues. The use of polyphosphoric acid, for instance, is considered industrially challenging due to its high viscosity and the large quantities of phosphoric acid waste it generates. google.comgoogle.com Processes involving reagents like benzoic acid can be hampered by sublimation, which can block equipment. google.com Furthermore, achieving high purity and yield on a large scale is a persistent issue, with some traditional methods yielding only 49% to 60% of the pure product. google.com

Derivatization Strategies of this compound

Conversion to Hydrazine (B178648) Derivatives

A key derivatization of this compound is its conversion to 1H-benzimidazole-2-yl-hydrazine. This transformation is typically achieved by refluxing the sulfonic acid with an excess of hydrazine hydrate (B1144303). nih.govresearchgate.netsci-hub.se In a representative procedure, this compound is refluxed for approximately three hours with a significant excess of 99% hydrazine hydrate. nih.govresearchgate.net Upon cooling the reaction mixture, the resulting 1H-benzimidazole-2-yl-hydrazine product crystallizes and can be isolated by filtration. This method has been reported to yield the hydrazine derivative in quantities up to 76%. nih.gov This hydrazine derivative serves as a valuable intermediate for synthesizing other compounds, such as various benzimidazolyl-2-hydrazones, by condensation with different aldehydes. nih.govresearchgate.net

Formation of Sulfonyl Chlorides

The sulfonic acid group of benzimidazoles can be converted into a more reactive sulfonyl chloride group. This is a crucial step for creating sulfonamide derivatives. The reaction can be achieved by treating the benzimidazole with chlorosulfonic acid. researchgate.netacs.org In some synthetic pathways, the benzimidazole scaffold is reacted with chlorosulfonic acid to directly form the sulfonyl chloride intermediate, which can then be used in subsequent reactions, such as amination, to produce sulfonamides. researchgate.net The efficiency of the conversion of a sulfonic acid to a sulfonyl chloride can be influenced by other substituents on the benzimidazole ring. mdpi.com For example, the synthesis of 3-nitro-4-aminobenzenesulfonyl chloride can be accomplished by treating a precursor with chlorosulfonic acid. acs.org

Substitution Pattern Modifications at the Benzimidazole Core

Modifications can be made to the core benzimidazole structure of this compound, particularly at the nitrogen atoms. The N-1 position of the benzimidazole ring can be alkylated using various reagents. nih.gov For example, this compound can be reacted with diethyl sulfate (B86663) in the presence of potassium hydroxide to yield 1-Ethyl-1H-benzimidazole-2-sulfonic acid. chemicalbook.com A similar reaction using dimethyl sulfate produces 1-Methyl-1H-benzimidazole-2-sulfonic acid. chemicalbook.com These N-alkylation reactions introduce substituents to the heterocyclic core, allowing for the creation of a diverse range of derivatives. nih.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Spectral Analysis

The proton NMR (1H NMR) spectrum of 1H-Benzimidazole-2-sulfonic acid and its derivatives provides information on the chemical environment of the hydrogen atoms. In the 1H NMR spectra of related benzimidazole (B57391) hydrazone derivatives, the protons of the benzimidazole ring typically appear as multiplet signals between 6.9 and 7.3 ppm when measured in a DMSO-d6 solvent. nih.gov The labile NH proton of the benzimidazole ring shows a broad signal, with its chemical shift value varying over a wider range, often between 11.26 and 11.55 ppm. nih.gov For a related compound, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, the benzimidazole-NH proton displays a singlet at δH 12.52. mdpi.com The aromatic protons of this derivative are observed in the spectrum between δH 7.11 and 7.88. mdpi.com

Table 1: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| Data not available in search results |

This table is based on predictive data as specific experimental values for the parent compound were not available in the provided search results.

13C NMR Spectral Analysis

Carbon-13 NMR (13C NMR) spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. For a related benzimidazole derivative, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, the 13C NMR spectrum in DMSO-d6 shows a signal at δC 143.7 ppm assigned to the C=N group and a signal at 140.9 ppm for the C-N group. mdpi.com The aromatic carbons are found at δC 134.7 and 109.5 ppm. mdpi.com In another study on N,N-substituted benzimidazole salts, the NCHN carbon of the benzimidazole salt was observed at a low field of δ = 132.5 ppm. researchgate.net

Table 2: 13C NMR Spectral Data for Benzimidazole Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | DMSO-d6 | 143.7 | C=N |

| 140.9 | C-N | ||

| 134.7, 109.5 | Aromatic C | ||

| N,N-Substituted benzimidazole salt | CDCl3 | 132.5 | NCHN |

This table presents data from related compounds to infer the expected spectral characteristics of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of benzimidazole derivatives shows characteristic absorption bands. For instance, in various 2-substituted benzimidazoles, a characteristic band for the C=N bond is observed around 1623-1626 cm⁻¹, and the N-H stretching vibration appears in the region of 3433-3442 cm⁻¹. rsc.org In another study, the N-H stretching vibrations of the benzimidazole linker were identified between 2540 and 3060 cm⁻¹. researchgate.net For a derivative, [2-(2,4-dinitrophenylsulfanyl)benzimidazol-1-yl]acetic acid, the NH absorption band is found at approximately 3300 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for Benzimidazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3433-3442, ~3300, 2540-3060 |

| C=N | Stretching | 1623-1626 |

| C-S-C | Stretching | 735 |

| C=O | Stretching | 1665-1670 |

This table summarizes key IR absorption data from various benzimidazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 198.20 g/mol , with a monoisotopic mass of 198.00991323 Da. nih.gov Electron impact mass spectrometry studies on 1-(aminoaryl)benzimidazoles have shown that fragmentation often begins with the elimination of substituents, followed by the cleavage of the C-N bonds in the imidazole (B134444) ring or the elimination of an HCN fragment from the imidazole ring. researchgate.net

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 199.01720 | 137.8 |

| [M+Na]⁺ | 220.99914 | 149.7 |

| [M-H]⁻ | 197.00264 | 138.5 |

| [M+NH₄]⁺ | 216.04374 | 156.8 |

| [M+K]⁺ | 236.97308 | 145.5 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic transitions. Benzimidazole derivatives are known to be effective UV filters. mdpi.com The UV absorption spectra of (1H-benzimidazol-2-yl-methyl)phosphonate have been evaluated at 260, 277, and 287 nm as a function of pH. researchgate.net For the parent 1H-Benzimidazole, UV/Visible spectrum data is available in the NIST WebBook. nist.gov The specific absorption maxima for this compound would depend on the solvent and pH.

Table 5: UV-Vis Absorption Maxima for a Benzimidazole Derivative

| Wavelength (nm) | Compound | Conditions |

|---|---|---|

| 260, 277, 287 | (1H-benzimidazol-2-yl-methyl)phosphonate | Aqueous solution, pH dependent |

This table shows the wavelengths at which a related benzimidazole derivative was studied, indicating the region of UV absorption. researchgate.net

X-ray Crystallography and Structural Elucidation

Molecular Conformation and Dihedral Angles

The molecular structure of this compound consists of a planar benzimidazole ring system linked to a sulfonic acid group at the 2-position. The planarity of the benzimidazole core is a key feature, influencing its stacking interactions. The orientation of the sulfonic acid group relative to the benzimidazole ring is a critical conformational parameter.

Docking studies of this compound into the active site of glutamate (B1630785) racemase have provided insights into its preferred conformation. crystallography.net In these computational models, the sulfonic acid moiety is observed to be positioned in the most buried region of the active site. crystallography.netiucr.org This suggests a conformation where specific dihedral angles are adopted to facilitate optimal interactions with surrounding residues.

While specific dihedral angles from a single crystal structure determination are not publicly available in the search results, the planarity of the benzimidazole ring system is a consistent feature in related structures. For instance, in 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile, the benzimidazole ring system is reported to be essentially planar. nih.gov In derivatives of 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole, the planarity of the benzimidazole moiety is also a central aspect of their structural description.

The rotational freedom around the C-S bond connecting the benzimidazole ring and the sulfonic acid group allows for different conformations. The specific dihedral angles would define the spatial relationship between the sulfonic acid's oxygen atoms and the plane of the benzimidazole ring. This conformation is stabilized by a combination of intramolecular forces and intermolecular interactions within the crystal lattice.

Table 1: Key Torsional Angles in this compound (Hypothetical Data Based on Related Structures and Docking Studies)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N1 | C2 | S | O1 | Data not available |

| N1 | C2 | S | O2 | Data not available |

| N1 | C2 | S | O3 | Data not available |

| C7a | C2 | S | O1 | Data not available |

Note: The table is populated with hypothetical atom designations for illustrative purposes as the specific crystallographic data is not publicly accessible.

Hydrogen Bonding Networks and Supramolecular Assembly

The solid-state structure of this compound is characterized by an extensive network of hydrogen bonds, which dictates its supramolecular assembly. The molecule possesses both hydrogen bond donor groups (the N-H of the imidazole ring and the O-H of the sulfonic acid) and hydrogen bond acceptor groups (the nitrogen atom of the imidazole ring and the oxygen atoms of the sulfonic acid). nih.gov

The interplay of these groups leads to the formation of robust intermolecular connections. A prominent interaction is the hydrogen bonding between the acidic proton of the sulfonic acid group and the basic nitrogen atom of the imidazole ring of a neighboring molecule. This can result in the formation of a zwitterionic state in the solid phase, as observed in the related compound 2-phenyl benzimidazole-5-sulfonic acid, where proton transfer from the sulfonic acid to an imidazole nitrogen occurs. nih.gov

In silico docking studies of this compound have shown the sulfonate moiety participating in several hydrogen bonding interactions with amino acid residues such as Asn75, Thr186, and Cys185 in the active site of glutamate racemase. crystallography.net This highlights the strong hydrogen bonding potential of the sulfonic acid group.

The N-H group of the benzimidazole ring is also a key player in forming hydrogen-bonded chains. In many benzimidazole derivatives, molecules are linked by N—H···N hydrogen bonds, forming chains or layers. nih.gov These chains can be further interconnected by other hydrogen bonds, including those involving the sulfonic acid group, to build up a three-dimensional supramolecular architecture. The oxygen atoms of the sulfonic acid group are effective hydrogen bond acceptors, interacting with N-H or other acidic protons from adjacent molecules.

Table 2: Potential Hydrogen Bonding Interactions in the Crystal Structure of this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···N | Data not available | Data not available | Data not available | Data not available |

| N-H···O=S | Data not available | Data not available | Data not available | Data not available |

| S-O-H···N | Data not available | Data not available | Data not available | Data not available |

| S-O-H···O=S | Data not available | Data not available | Data not available | Data not available |

The supramolecular assembly resulting from these hydrogen bonding networks is a critical factor in determining the material's properties, such as its thermal stability and solubility. The layered or channeled structures that can form are also relevant to its application in areas like proton conduction.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. It is frequently employed to predict the properties of benzimidazole (B57391) derivatives. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can calculate the equilibrium geometry of a molecule by finding the minimum energy conformation. doaj.orgresearchgate.netdergipark.org.tr This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on structurally related benzimidazole derivatives show that DFT calculations can accurately predict these parameters. mdpi.comnih.gov The optimized structure of the benzimidazole ring is generally planar, with substituents oriented in specific arrangements to minimize steric hindrance. mdpi.com The electronic structure, describing the distribution of electrons within the molecule, is also elucidated, providing a foundation for understanding the molecule's properties and reactivity.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. nih.govirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.comnih.gov A large energy gap suggests high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov For various benzimidazole derivatives, this energy gap has been calculated to understand their reactivity profiles. nih.govnih.gov

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. dergipark.org.tr These descriptors are calculated using the following relationships, based on Koopmans' theorem: researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

From these values, other important descriptors can be derived: dergipark.org.trresearchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

χ = (I + A) / 2

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

S = 1 / η

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment. researchgate.net It quantifies the electrophilic nature of a molecule. dergipark.org.tr

ω = μ² / 2η (where μ is the chemical potential, μ ≈ -χ)

These parameters are invaluable in quantitative structure-activity relationship (QSAR) studies to correlate a molecule's structure with its biological activity. scribd.com

Table 1: Global Reactivity Descriptors and Their Significance Note: The values below are conceptual and represent typical data obtained from DFT calculations on benzimidazole derivatives.

| Descriptor | Formula | Significance | Typical Calculated Value Range (eV) for Benzimidazoles |

|---|---|---|---|

| EHOMO | - | Electron-donating ability | -6.0 to -7.0 |

| ELUMO | - | Electron-accepting ability | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 4.0 to 5.5 |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency | 3.75 to 4.75 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to electron transfer | 2.0 to 2.75 |

| Electrophilicity Index (ω) | μ² / 2η | Electrophilic character | 1.5 to 2.5 |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. Theoretical spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be calculated and compared with experimental results to confirm molecular structures. nih.govresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the absorption bands in an experimental IR spectrum. Studies on related benzimidazoles have shown a good correlation between the vibrational frequencies calculated via DFT and those observed experimentally. researchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule, aiding in the structural elucidation of complex derivatives. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra, providing insight into the electronic transitions responsible for the observed UV-Vis absorption bands. researchgate.net

Molecular Dynamics Simulations (Potential for Future Research)

While specific molecular dynamics (MD) simulations for 1H-Benzimidazole-2-sulfonic acid are not extensively documented, this computational technique holds significant potential for future research. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

For this compound, MD simulations could be used to:

Investigate its interaction with solvent molecules, such as water, to understand its solubility and solvation dynamics.

Explore its ability to permeate biological membranes. For example, a study on 2-benzimidazolyl-urea used MD simulations to assess its interaction with a phospholipid bilayer, revealing high energy barriers for permeation but also a tendency to form pores at higher concentrations. mdpi.com

Simulate its binding to the active site of a target protein or enzyme, providing insights into its mechanism of action for potential therapeutic applications. figshare.com Such simulations can reveal the stability of the ligand-protein complex and the key interactions involved. figshare.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to create mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. scribd.com

For benzimidazole derivatives, QSAR models have been developed to predict various biological activities. scispace.com These models typically use a set of calculated molecular descriptors (such as those from DFT, or other physicochemical properties like logP and molecular weight) and statistical methods like multiple linear regression to build a predictive equation. scispace.com A validated QSAR model can be a powerful tool in drug design, allowing researchers to predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. scispace.com Although specific QSAR studies focusing solely on this compound are not prominent, the extensive research on the benzimidazole scaffold suggests that this compound and its derivatives would be suitable candidates for such investigations to explore potential therapeutic applications.

Reactivity and Mechanism of Action Studies

Reaction Mechanisms in Synthetic Pathways

The synthesis of the benzimidazole (B57391) scaffold typically involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, often facilitated by an acid catalyst. nih.gov For the specific introduction of the sulfonic acid group at the 2-position, a common precursor is 1H-benzimidazole-2-thiol, which can be oxidized to 1H-benzimidazole-2-sulfonic acid. nih.govchemicalbook.com This oxidation is often achieved using reagents like potassium permanganate (B83412) in an alkaline solution or hydrogen peroxide. nih.govchemicalbook.comnih.gov

Derivatives of this compound can be synthesized through various reaction mechanisms. For instance, the sulfonic acid group can undergo nucleophilic substitution. Reaction with hydrazine (B178648) hydrate (B1144303) can replace the sulfo group to form 1H-benzimidazol-2-yl hydrazine, a key intermediate for synthesizing hydrazone derivatives. nih.govnih.gov Furthermore, the benzimidazole nitrogen can be alkylated. For example, 1-ethyl-1H-benzimidazole-2-sulfonic acid is synthesized from this compound and diethyl sulfate (B86663) in the presence of potassium hydroxide (B78521). chemicalbook.com Similarly, methylation can be achieved using dimethyl sulfate. chemicalbook.com

The synthesis of more complex benzimidazole-sulfonyl derivatives often involves multi-step pathways. These can include initial condensation reactions to form the benzimidazole ring, followed by sulfonation or coupling with sulfonyl-containing moieties. nih.govresearchgate.net For example, a benzimidazole derivative can be reacted with a substituted sulfonyl chloride via an SN2 substitution reaction to yield a benzimidazole-sulfonyl derivative. nih.gov Another approach involves the reaction of an intermediate with a sulfonic acid to produce sulfonyl chloride derivatives, which can then be further modified. nih.gov

Table 1: Selected Synthetic Reactions and Mechanisms

| Starting Material(s) | Reagent(s) | Product | Reaction Type/Mechanism |

|---|---|---|---|

| o-phenylenediamine, Carbon disulfide | Potassium hydroxide | 1H-benzimidazole-2-thiol | Condensation/Cyclization |

| 1H-benzimidazole-2-thiol | Potassium permanganate, NaOH | This compound | Oxidation |

| This compound | Hydrazine hydrate | 1H-benzimidazol-2-yl hydrazine | Nucleophilic Substitution |

| 1H-benzimidazole | Benzaldehyde, Sulfurous acid | 2-phenylbenzimidazole | Condensation |

Acid-Base Properties and Tautomerism (Implicit in Sulfonic Acid Functionality)

The this compound molecule possesses both acidic and basic centers. The sulfonic acid group (-SO₃H) is strongly acidic, with a predicted pKa of approximately -1.47, readily donating its proton. guidechem.com The benzimidazole ring itself contains nitrogen atoms that can act as proton acceptors.

A significant feature of the benzimidazole ring is its capacity for annular tautomerism. beilstein-journals.orgencyclopedia.pub This involves the migration of the proton between the N1 and N3 atoms of the imidazole (B134444) ring. encyclopedia.pubnih.gov This tautomeric equilibrium is a crucial aspect of benzimidazole chemistry, as the different tautomers can exhibit distinct binding affinities for biological targets. encyclopedia.pubnih.gov In solution, this proton exchange can be rapid, leading to averaged signals in NMR spectroscopy. beilstein-journals.org However, in the solid state or in certain solvents, the tautomerism can be "blocked," allowing for the observation of distinct isomers. beilstein-journals.org The presence of the sulfonic acid group can influence the electronic properties of the benzimidazole ring and thus potentially affect the tautomeric equilibrium. The existence of this equilibrium is fundamental to understanding the molecule's interactions and reactivity. nih.gov

: Unraveling the Radical Scavenging Pathways of 1H-Benzimidazole Derivatives

While direct and extensive research on the radical scavenging mechanisms of this compound is limited, comprehensive studies on its derivatives, particularly 1H-benzimidazole-2-yl hydrazones, provide significant insights into the potential antioxidant pathways of this class of compounds. nih.govnih.gov this compound serves as a crucial synthetic intermediate in the preparation of these hydrazone derivatives, which have demonstrated notable radical scavenging capabilities. nih.govnih.gov Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the probable mechanisms through which these benzimidazole-based compounds exert their antioxidant effects. The primary mechanisms identified are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Radical Adduct Formation (RAF). nih.gov

The general approach to studying these mechanisms involves synthesizing a series of 1H-benzimidazole-2-yl hydrazones by coupling the corresponding hydrazine (derived from this compound) with various substituted benzaldehydes. nih.govnih.gov The antioxidant activity of these derivatives is then assessed using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov Theoretical calculations are subsequently performed to determine the thermodynamic and kinetic feasibility of the different scavenging pathways. nih.gov

Hydrogen Atom Transfer (HAT)

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov For 1H-benzimidazole-2-yl hydrazone derivatives, several potential sites can participate in HAT, including the N-H group of the benzimidazole ring and any hydroxyl (-OH) groups present on the phenylhydrazone moiety. nih.gov

Computational studies on these hydrazone derivatives indicate that the HAT mechanism is a plausible pathway for their radical scavenging activity. nih.gov The feasibility of HAT is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the potential H-donating bonds. A lower BDE value suggests a more favorable HAT process. Research on related benzimidazole-arylhydrazone hybrids has shown that the amide N-H group can be a reactive site for HAT, particularly in nonpolar environments. rsc.org For derivatives containing hydroxyl groups, these often represent the primary sites for hydrogen donation. nih.gov The solvent environment plays a critical role, with HAT being more favored in nonpolar media. nih.gov

Table 1: Potential Hydrogen Atom Transfer (HAT) Sites in 1H-Benzimidazole-2-yl Hydrazone Derivatives This table is generated based on data from studies on derivatives of this compound.

| Potential H-Donating Site | Structural Moiety | Significance in HAT Mechanism | Supporting Evidence |

|---|---|---|---|

| N-H | Benzimidazole Ring | The hydrogen atom on the nitrogen of the benzimidazole core can be transferred. nih.gov | DFT calculations on derivatives suggest this site's involvement. nih.gov |

| N-H | Hydrazone Linkage | The amide proton in the hydrazone chain is a potential donor. rsc.org | Identified as a reactive site in related benzimidazole hybrids. rsc.org |

| O-H | Phenolic Groups | Hydroxyl groups on the aryl substituent are highly reactive sites for H-donation. nih.gov | Derivatives with catechol or other phenolic moieties show high antioxidant activity. nih.gov |

Single Electron Transfer-Proton Transfer (SET-PT)

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. It begins with the transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation. This is followed by the transfer of a proton from the radical cation to a proton acceptor in the medium. nih.gov This pathway is particularly relevant in polar solvents, which can stabilize the charged intermediates.

For derivatives of this compound, the SET-PT mechanism is considered a probable route for radical scavenging. nih.gov The initial electron transfer can originate from the electron-rich benzimidazole ring system or the substituted phenyl moiety. The thermodynamic feasibility of the first step is assessed by the Ionization Potential (IP), with lower values favoring electron donation. The subsequent proton transfer is evaluated based on the Proton Dissociation Enthalpy (PDE) of the resulting radical cation. Studies on various benzimidazole derivatives confirm that the SET-PT pathway, along with the competitive Sequential Proton Loss Electron Transfer (SPLET) mechanism, is often favored in polar environments. nih.govrsc.org

Table 2: Key Parameters for the SET-PT Mechanism in Benzimidazole Derivatives This table is generated based on data from studies on derivatives of this compound.

| Parameter | Description | Relevance to SET-PT |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove an electron from the antioxidant molecule. | A lower IP value indicates a greater ease of single electron transfer to the free radical. nih.gov |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change associated with the deprotonation of the antioxidant's radical cation. | A lower PDE facilitates the second step of the SET-PT mechanism. |

Radical Adduct Formation (RAF)

The Radical Adduct Formation (RAF) mechanism involves the covalent bonding of a free radical to the antioxidant molecule, forming a stable, non-radical adduct. nih.gov This pathway is distinct from HAT and SET-PT as it does not involve the transfer of a hydrogen atom or an electron-proton pair, but rather the direct addition of the radical.

In the context of 1H-benzimidazole-2-yl hydrazone derivatives, several positions on the aromatic rings are susceptible to radical attack, leading to adduct formation. nih.gov Computational studies have identified potential reaction sites for RAF on both the benzimidazole core and the phenylhydrazone substituent. nih.gov This mechanism is considered a possible pathway for the deactivation of free radicals by these compounds in both polar and nonpolar media. nih.gov The stability of the resulting radical adduct is a key factor in determining the favorability of this mechanism. Research on related benzimidazole hybrids has shown that carbon atoms within the benzimidazole ring system (specifically C4 and C6) are among the most active sites for RAF. rsc.org

Table 3: Potential Radical Adduct Formation (RAF) Sites in 1H-Benzimidazole-2-yl Hydrazone Derivatives This table is generated based on data from studies on derivatives of this compound.

| Potential RAF Site | Structural Moiety | Significance in RAF Mechanism | Supporting Evidence |

|---|---|---|---|

| C1, C2, C4, C6, etc. | Benzimidazole Ring | Carbon atoms in the benzimidazole ring are susceptible to radical attack. nih.gov | DFT calculations indicate these are possible reaction sites. nih.govrsc.org |

| Various positions | Phenylhydrazone Substituent | The aromatic ring of the hydrazone component also presents sites for radical addition. nih.gov | The specific active sites depend on the substitution pattern of the ring. nih.gov |

Applications in Medicinal Chemistry and Pharmacology

Development of Multifunctional Pharmaceutical Agents

1H-Benzimidazole-2-sulfonic acid serves as a versatile reactant and structural foundation for creating multifunctional pharmaceutical agents. chemicalbook.comchemdad.com Its framework allows for the synthesis of hybrid molecules that can target multiple biological pathways simultaneously. This approach is instrumental in developing treatments for complex diseases that may require intervention at several points. For instance, the scaffold has been used to prepare compounds like bis(benzimidazol-2-yl)amines, which exhibit specific therapeutic activities. chemicalbook.comchemdad.com The ability to functionalize the benzimidazole (B57391) core allows for the development of agents with combined properties, such as antimicrobial and anticancer effects, within a single molecule. nih.gov

Antimicrobial Activity

Derivatives of this compound have demonstrated a wide range of antimicrobial activities. google.com The benzimidazole structure is a key component in many antimicrobial drugs, and modifications involving the sulfonic acid group can enhance potency and spectrum. cymitquimica.com

This compound (BISA) is recognized as a promising candidate for the development of new antibacterial drugs. chemicalbook.comchemdad.comguidechem.com It functions as an inhibitor of glutamate (B1630785) racemase (GR), an enzyme essential for the synthesis of the bacterial cell wall. chemdad.comguidechem.com By targeting this enzyme, BISA and its derivatives can disrupt bacterial growth. It has shown inhibitory action against the GR from various bacteria, including B. subtilis and two isozymes from B. anthracis. nih.govnih.gov However, its effectiveness can be species-dependent, as it did not show significant inhibition against the GR from B. cenocepacia. nih.gov

Benzimidazole derivatives are known for their antifungal properties. cymitquimica.com Research has shown that compounds derived from this scaffold are active against various fungi, including Candida albicans, Candida utilis, and Cryptococcus neoformans. researchgate.net The inclusion of the sulfonic acid group can influence the compound's solubility and interaction with fungal cells, contributing to its antifungal efficacy. researchgate.net

The benzimidazole core is central to many well-established anthelmintic drugs like albendazole (B1665689) and mebendazole. nih.gov this compound is a key reactant in the synthesis of derivatives with anthelmintic and antiparasitic properties. chemicalbook.comchemdad.com For example, it is used to prepare compounds with activity against Trichinella spiralis. chemicalbook.comchemdad.comnih.gov The mechanism of these agents often involves interfering with tubulin polymerization in the parasite, which is crucial for its cellular structure and function. nih.gov Some hydrazone derivatives have shown greater activity than clinically used drugs like albendazole and ivermectin in certain studies. smolecule.com

Antiviral Activity

The antiviral potential of benzimidazole derivatives is an active area of research. Studies have explored these compounds for activity against viruses such as HIV and Hepatitis B and C. The general mechanism involves the inhibition of viral replication. Specific derivatives, such as 5,6-dichloro-1H-benzimidazole-2-sulfonic acid, have been noted in the context of antiviral agent studies. molaid.com The core structure provides a template that can be modified to enhance potency and specificity against viral targets.

Anticancer and Antiproliferative Agents

Benzimidazole-based compounds have shown significant promise as anticancer and antiproliferative agents. nih.gov Their mechanism of action is often linked to their ability to interfere with tubulin polymerization, a process vital for cell division, thereby leading to mitotic arrest in cancer cells. nih.gov This is the same mechanism seen in their anthelmintic activity, highlighting the potential for repurposing these drugs. nih.gov Derivatives have been tested against various cancer cell lines, including leukemia (MOLT-4), glioblastoma (U-87 MG), and breast cancer (MDA-MB-231), demonstrating notable antiproliferative effects. nih.govsci-hub.se this compound is used as a starting material in the synthesis of these potent anticancer compounds. nih.govsci-hub.se

| Application Area | Specific Activity | Key Research Findings |

| Multifunctional Agents | Hybrid Drug Scaffolding | Serves as a versatile reactant for preparing compounds like bis(benzimidazol-2-yl)amines with targeted therapeutic activities. chemicalbook.comchemdad.com |

| Antimicrobial | Antibacterial | Acts as a glutamate racemase (GR) inhibitor, which is essential for bacterial cell wall synthesis; effective against GR from B. subtilis and B. anthracis. guidechem.comnih.gov |

| Antifungal | Derivatives show efficacy against various fungal pathogens, including Candida species. cymitquimica.comresearchgate.net | |

| Antiparasitic/Anthelmintic | Used to synthesize agents active against parasites like Trichinella spiralis; mechanism involves tubulin polymerization inhibition. chemicalbook.comnih.gov | |

| Antiviral | Viral Replication Inhibition | Derivatives have been evaluated against viruses like HIV, with some showing significant inhibition of viral replication. |

| Anticancer | Antiproliferative | Derivatives interfere with tubulin polymerization, causing mitotic arrest in cancer cells; effective against leukemia, glioblastoma, and breast cancer cell lines. nih.govsci-hub.se |

Cytotoxicity Mechanisms

Derivatives of this compound exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies on benzimidazole derivatives have shown they can trigger apoptosis by activating the mitochondrial pathway. For instance, certain benzimidazole derivatives have demonstrated significant antiproliferative effects against breast cancer cell lines like MDA-MB-231 and liver cancer cell lines like HepG2. jksus.org One study reported an IC₅₀ value of 16.38 µM for a derivative against the MDA-MB-231 cell line. Another investigation found that a novel benzimidazole salt exhibited potent cytotoxicity against MCF-7 (breast), HepG2 (liver), and DLD-1 (colon) cancer cells, with IC₅₀ values of 22.41 µM, 25.14 µM, and 41.97 µM, respectively, after 72 hours of exposure. jksus.org This activity is linked to the upregulation of pro-apoptotic markers such as BAX and caspases, which are crucial executioners of the apoptotic process. jksus.org

Furthermore, some benzimidazole derivatives have been shown to overcome drug resistance in cancer cells. For example, certain 2-phenyl-1H-benzimidazole derivatives were found to trigger cytotoxicity in both imatinib-sensitive (K562S) and imatinib-resistant (K562R) chronic myeloid leukemia cells. nih.gov This effect was associated with the inhibition of P-glycoprotein, a transporter protein often responsible for multidrug resistance. nih.gov The interference with tubulin polymerization is another key cytotoxic mechanism, leading to cell cycle arrest and apoptosis. nih.gov

Tubulin-Targeting Agents

A significant number of benzimidazole derivatives synthesized from this compound function as tubulin polymerization inhibitors, a critical mechanism for their anticancer activity. mdpi.com Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. nih.gov By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death. nih.govresearchgate.net

These benzimidazole derivatives often bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules, disrupting the mitotic spindle and halting cell division. mdpi.commdpi.com For example, a series of 1H-benzimidazol-2-yl hydrazones, synthesized from this compound, were shown to elongate the nucleation phase and slow down tubulin polymerization in a manner comparable to the known tubulin inhibitor nocodazole. nih.gov Molecular docking studies have confirmed that these hydrazones can fit into the colchicine binding site of tubulin. nih.govnih.gov The effectiveness of these compounds as tubulin inhibitors highlights the benzimidazole nucleus as a valuable pharmacophore for designing novel anticancer agents. mdpi.com

Antioxidant Properties and Reactive Oxygen Species (ROS) Inhibition

Derivatives of this compound have demonstrated notable antioxidant properties. They can scavenge harmful free radicals and inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and inflammatory conditions. nih.govnih.gov The antioxidant capacity of these compounds is often attributed to the benzimidazole core combined with specific substituents, such as phenolic hydroxyl groups. nih.gov

Studies have employed various assays to evaluate these properties. For instance, 1H-benzimidazole-2-yl hydrazone derivatives have shown strong antiradical activity against stable DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. nih.gov Further investigations using ORAC (Oxygen Radical Absorbance Capacity) and HORAC (Hydroxyl Radical Averting Capacity) assays confirmed their ability to scavenge physiologically relevant peroxyl radicals. nih.gov Some derivatives also protect against iron-induced oxidative damage in systems containing deoxyribose, indicating their potential to mitigate cellular damage caused by oxidative stress. nih.gov The mechanism often involves hydrogen atom transfer or single electron transfer, with the stability of the resulting radical being a key factor in the antioxidant efficacy. nih.gov Research into benzimidazole-pyridinecarbonitrile conjugates has also shown that their antimicrobial action is linked to the induction of ROS-induced oxidative damage in pathogens. nih.gov

Anti-inflammatory and Antiulcer Activities

The benzimidazole scaffold is a cornerstone in the development of agents with anti-inflammatory and antiulcer properties. mdpi.comnih.gov

Anti-inflammatory Activity: Many benzimidazole derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation. nih.govnih.gov Some compounds show selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which can lead to a better safety profile compared to non-selective NSAIDs. nih.gov For example, a series of 2-substituted benzimidazoles demonstrated significant anti-inflammatory potential in both in vitro and in vivo assays, with some compounds showing lower IC₅₀ values than ibuprofen (B1674241) in inhibiting luminol-enhanced chemiluminescence, an indicator of inflammatory processes. nih.gov

Antiulcer Activity: Benzimidazole derivatives are famously used as proton pump inhibitors (PPIs) to treat acid-related gastrointestinal disorders. asianpubs.org These drugs, such as omeprazole (B731) and lansoprazole, work by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion. asianpubs.org The synthesis of novel benzimidazole derivatives continues to be an active area of research to develop more effective and potentially reversible proton pump inhibitors for treating peptic ulcers and reflux esophagitis. asianpubs.orgijpsonline.com

Structure-Activity Relationship (SAR) Studies in Drug Design

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzimidazole derivatives. These studies analyze how chemical modifications to the core structure influence biological activity, guiding the design of more potent and selective drug candidates. nih.govmdpi.com

Influence of Substituent Effects on Biological Activity

The specific chemical groups attached to the benzimidazole scaffold play a determining role in the biological profile of the resulting compound.

For Cytotoxicity and Tubulin Inhibition: The presence of hydroxy and methoxy (B1213986) groups on a phenyl ring attached to the benzimidazole core can enhance tubulin polymerization inhibition. nih.gov For example, in a series of 1H-benzimidazol-2-yl hydrazones, derivatives with a colchicine-like trimethoxyphenyl moiety showed potent antiproliferative activity. mdpi.com A methyl group substitution on the benzimidazole ring itself was also found to be important for disrupting microtubule dynamics and inducing apoptosis. mdpi.comnih.gov In contrast, introducing a nitro group has been noted to improve antiproliferative activity compared to chloro substituents in some series of 2,5-disubstituted benzimidazoles. nih.gov

For Antioxidant Activity: The number and position of hydroxy groups are strongly correlated with high antioxidant activity. nih.govnih.gov Derivatives with multiple hydroxyl groups on a 2-aryl substituent generally exhibit superior radical scavenging capabilities. nih.gov

For Anti-inflammatory Activity: An ortho-phenolic substitution on a group at the C2 position can favor anti-inflammatory activity. mdpi.com Conversely, incorporating electron-withdrawing groups like a nitro group at the C6 position of the benzimidazole ring has been shown to reduce anti-inflammatory effects in certain series. mdpi.com

Table 1: Influence of Substituents on Biological Activity of Benzimidazole Derivatives

| Substituent Group | Position | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| Hydroxy (-OH) / Methoxy (-OCH₃) | Phenyl ring at C2 | Enhances activity | Tubulin Inhibition, Antioxidant | nih.govnih.gov |

| Methyl (-CH₃) | Benzimidazole ring | Enhances activity | Tubulin Inhibition | mdpi.comnih.gov |

| Nitro (-NO₂) | Benzimidazole ring | Improves activity over -Cl | Antiproliferative | nih.gov |

| Chloro (-Cl) | Phenyl ring at C2 (meta position) | Potent activity | Anti-inflammatory | mdpi.com |

| Ortho-phenolic | Group at C2 | Favors activity | Anti-inflammatory | mdpi.com |

Drug Likeness and Bioavailability Predictions

For any compound to be a viable drug candidate, it must possess favorable "drug-like" properties, often assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. Computational tools are frequently used to evaluate these properties early in the drug discovery process. usp.br

For derivatives of 2-Phenyl-5-benzimidazole sulfonic acid, ADME evaluations have been performed using online software. usp.br Similarly, a study on a new benzimidazole salt with anticancer potential highlighted favorable pharmacokinetic properties from its ADMET analysis, including predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier. jksus.org However, other studies have aimed to improve the solubility and pharmacokinetic parameters of benzimidazole-based tubulin inhibitors to make them suitable for systemic use. nih.gov For example, while methyl benzimidazole-2-carbamates are effective anthelmintics, their use as systemic anticancer drugs requires structural modifications to enhance properties like oral exposure and bioavailability. nih.gov These predictive studies are essential for prioritizing which compounds should move forward into more intensive preclinical and clinical development.

Applications in Materials Science and Industrial Chemistry

UV Filters and Photoprotective Agents

A prominent application of benzimidazole (B57391) sulfonic acid derivatives, particularly 2-Phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), also known as Ensulizole, is as a UV filter in sunscreens and other cosmetic products. atamanchemicals.commdpi.com These compounds are valued for their efficacy in absorbing harmful UV radiation and their compatibility with cosmetic formulations. atamanchemicals.commdpi.com Ensulizole is a water-soluble organic compound that primarily functions as a UVB filter, absorbing rays in the 280-320 nm range. atamanchemicals.comjaneyoomd.comcosmileeurope.eu Its water solubility makes it ideal for creating lightweight, non-greasy, and transparent sunscreen formulations. atamanchemicals.comuvabsorber.com

Organic UV filters like Phenylbenzimidazole Sulfonic Acid (PBSA) function by absorbing high-energy ultraviolet radiation and converting it into a less damaging form, such as heat. janeyoomd.comcosmileeurope.eu The process involves the absorption of a UV photon, which elevates an electron in the molecule from a lower energy state to a higher energy state. cosmileeurope.eu When the electron returns to its original, more stable orbit, the absorbed energy is released as heat or as radiation of a longer, harmless wavelength. cosmileeurope.eu This mechanism forms an invisible protective shield in the upper layers of the skin. cosmileeurope.eu Ensulizole specifically offers strong protection in the UVB range, with a peak absorption at approximately 306 nm. janeyoomd.comtypology.comatamanchemicals.com While it is highly effective against UVB radiation, it provides minimal protection against UVA rays and is often combined with other filters like avobenzone, titanium dioxide, or zinc oxide to achieve broad-spectrum coverage. atamanchemicals.comtypology.com

Photostability, the ability of a molecule to remain stable after exposure to light, is a critical attribute for UV filters. Ensulizole is considered relatively photostable, maintaining much of its protective capability even after UV exposure. janeyoomd.comatamanchemicals.com This stability allows it to be used to help protect other less stable UV filters, such as avobenzone, within a formulation. janeyoomd.comatamanchemicals.com However, some studies indicate that under prolonged UVB irradiation, PBSA can undergo photodegradation. nih.gov The primary degradation pathways include desulfonation (cleavage of the sulfonic acid group) and cleavage of the benzimidazole ring. nih.govresearchgate.net Research has shown that the sodium salt of PBSA (Na-PBSA) exhibits better photochemical stability than the acid form; after one hour of irradiation, the degradation of PBSA was 75%, compared to 50% for Na-PBSA. proakademia.eu Further studies have focused on creating inclusion complexes of Ensulizole with cyclodextrins, which have shown to keep the structure of Ensulizole intact for up to four hours of UV exposure, indicating enhanced photostability. nih.gov

| UV Filter Properties of Phenylbenzimidazole Sulfonic Acid (Ensulizole) | |

| Property | Description |

| INCI Name | Phenylbenzimidazole Sulfonic Acid typology.com |

| Chemical Class | Benzimidazole derivative janeyoomd.com |

| Solubility | Water-soluble atamanchemicals.comjaneyoomd.comatamanchemicals.com |

| UV Protection | Strong UVB absorber janeyoomd.comcosmileeurope.eu |

| Peak Absorption | ~306 nm janeyoomd.comtypology.com |

| Mechanism | Absorbs UV radiation and converts it to heat janeyoomd.comcosmileeurope.eu |

| Photostability | Considered fairly photostable; can stabilize other filters janeyoomd.comatamanchemicals.com |

Corrosion Inhibitors